molecular formula C8H11Cl2N3O B1381836 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride CAS No. 1818847-61-8

4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride

Cat. No.: B1381836
CAS No.: 1818847-61-8
M. Wt: 236.1 g/mol
InChI Key: GECPSTYRWJWWHA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound 4-(aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride derives its systematic name from the fusion of a pyrrole and pyridine ring system. According to IUPAC guidelines:

  • The parent heterocycle is pyrrolo[2,3-b]pyridine , where the pyrrole ring (positions 1–5) is fused to the pyridine ring (positions 2–6) at the 2,3-bond of the pyrrole and b-face of the pyridine.
  • The 2-one suffix indicates a ketone group at position 2 of the fused ring system.
  • The 4-(aminomethyl) substituent denotes an aminomethyl group (–CH2NH2) attached to position 4 of the pyrrolopyridine core.
  • Dihydrochloride specifies two hydrochloride counterions, protonating the primary amine group of the aminomethyl substituent and the secondary amine in the pyrrole ring.

The compound belongs to the class of bicyclic nitrogen heterocycles and is systematically classified as a pyrrolopyridine derivative with pharmacological relevance due to its structural similarity to purine analogs.

Crystallographic Analysis and Bonding Patterns

While single-crystal X-ray diffraction data for this specific dihydrochloride salt are not publicly available, related pyrrolo[2,3-b]pyridine derivatives provide insights into its structural features:

Table 1: Key Bond Lengths and Angles in Pyrrolo[2,3-b]pyridine Derivatives

Feature Observed Range (Å/°)
C–N (pyrrole ring) 1.34–1.38 Å
C–O (ketone) 1.22–1.24 Å
N–H⋯Cl (H-bond) 2.8–3.2 Å
Dihedral angle (pyrrole-pyridine) 4–8°

The dihydrochloride form likely exhibits:

  • Ionic interactions between protonated amines and chloride ions.
  • Intramolecular hydrogen bonds involving the aminomethyl group and ketone oxygen.
  • π-π stacking between aromatic rings of adjacent molecules, as observed in the unprotonated analog 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine.

The aminomethyl group adopts a gauche conformation relative to the pyrrolopyridine plane to minimize steric hindrance, as seen in similar substituted heterocycles.

Tautomeric Forms and Protonation States in Solid vs. Solution Phases

The compound exhibits pH-dependent tautomerism and protonation behavior:

Solid State:

  • Predominantly exists as the keto tautomer with both amine groups protonated (Figure 1A).
  • Stabilized by strong N–H⋯Cl and O–H⋯Cl hydrogen bonds in the crystalline lattice.

Solution Phase (aqueous):

  • Equilibrium between keto and enol tautomers , with the keto form favored at physiological pH (Figure 1B).
  • Protonation states vary with pH:
    • pH < 2 : Fully protonated dihydrochloride form.
    • pH 2–6 : Monoprotonated species (amine group retains charge).
    • pH > 7 : Deprotonation of the secondary pyrrole nitrogen.
Figure 1: Tautomeric and Protonation States
(A) Solid State (Keto)       (B) Solution (Keto-Enol Equilibrium)  
       O                         O–H ↔ O  
       ||                        |      |  
N–H⋯Cl–N–C–CH2–NH3+Cl−      N–C–CH2–NH2 ↔ N–C–CH2–NH2  

This behavior aligns with studies on 3-hydroxypyrrolo[2,3-b]pyridine, where enol tautomers dominate in polar aprotic solvents like dimethyl sulfoxide.

Comparative Analysis with Related Pyrrolo[2,3-b]pyridine Derivatives

Table 2: Structural and Electronic Comparisons

Compound Key Differences Biological Relevance
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Pyrimidine ring instead of pyridine Kinase inhibition
Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate Thiophene core, ester substituent Anticancer lead
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine Lack of aminomethyl/ketone groups Luminescent materials

Unique features of this compound:

  • Bifunctional reactivity : The aminomethyl group participates in Schiff base formation, while the ketone enables nucleophilic addition.
  • Enhanced solubility : Dihydrochloride salt improves aqueous solubility compared to neutral analogs.
  • Conformational rigidity : The fused ring system restricts rotation about the C4–C(aminomethyl) bond, favoring specific binding conformations.

Properties

IUPAC Name

4-(aminomethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c9-4-5-1-2-10-8-6(5)3-7(12)11-8;;/h1-2H,3-4,9H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECPSTYRWJWWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sequential Cross-Coupling and Amination

  • Step 1: Synthesis of 2-iodo-4-chloropyrrolopyridine.
  • Step 2: Suzuki–Miyaura coupling at C-2 with aryl boronic acids.
  • Step 3: Protection of hydroxyl groups with SEMCl.
  • Step 4: Buchwald–Hartwig amination at C-4 with methylamine derivatives.
  • Step 5: Deprotection of SEM groups.
  • Step 6: Salt formation with HCl to yield the dihydrochloride.

Route B: Alternative Functionalization

  • Step 1: Formation of 5-carboxamide derivatives via lithiation and esterification.
  • Step 2: Nucleophilic substitution at C-4 with various amines.
  • Step 3: Conversion to the dihydrochloride salt.

Research Findings and Optimization Data

Recent studies have highlighted the importance of protecting groups and reaction conditions:

Parameter Observation Reference
Protecting groups SEM protection essential for selective amination
Catalyst choice Pd(OAc)₂ with suitable ligands enhances yield
Reaction temperature Elevated temperatures (~110°C) improve coupling efficiency
Deprotection TFA deprotection can lead to side-products; careful control needed

Summary of Preparation Methods

Method Advantages Limitations References
Cross-coupling + Amination High regioselectivity, versatile Multi-step, requires protection/deprotection ,
Lithiation + Amidation Good for introducing carboxamide groups Requires strict control of reaction conditions
Direct Amination Simplifies synthesis Less control over regioselectivity Not extensively reported

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[2,3-b]pyridine derivatives, while substitution reactions can produce various substituted aminomethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity:
    • Research indicates that 4-(aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride may inhibit protein kinases associated with cancer progression. For instance, it has been studied for its effects on IGF-1R (Insulin Growth Factor 1 Receptor), which is implicated in solid tumors and various malignancies .
  • Antimicrobial Properties:
    • Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics or treatments against resistant bacterial strains.
  • Neurological Applications:
    • The compound has been explored for its potential neuroprotective effects. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases .

Industrial Applications

  • Pharmaceutical Development:
    • As an intermediate in the synthesis of bioactive molecules, this compound plays a crucial role in pharmaceutical research and development . Its unique structure allows for the creation of diverse derivatives with tailored biological activities.
  • Material Science:
    • The compound's properties make it suitable for developing new materials, particularly in coatings and polymers that require specific chemical functionalities .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 4-(aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

Case Study 2: Antimicrobial Efficacy

In another research project, the compound was tested against multiple bacterial strains. Results indicated that certain derivatives exhibited significant antimicrobial activity compared to standard antibiotics. This suggests potential use in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The table below compares key attributes of the target compound with similar pyrrolopyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride (Target) C₈H₁₁Cl₂N₃O 236.098 4-aminomethyl, dihydrochloride 1818847-61-8 Drug discovery, intermediates
4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one C₇H₅ClN₂O 168.58 4-chloro 346599-62-0 Building block for halogenation reactions
6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one C₉H₉ClN₂O 196.63 6-chloro, 3,3-dimethyl 1581754-84-8 Functionalized intermediates
1-tert-Butyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one C₁₁H₁₆N₂O 200.26 (calculated) 1-tert-butyl 944059-24-9 Lipophilic building blocks
{1H-Pyrrolo[2,3-b]pyridin-4-yl}boronic acid C₇H₇BN₂O₂ 165.96 4-boronic acid 1246761-84-1 Suzuki-Miyaura cross-coupling reactions

Key Comparisons

Polarity and Solubility
  • The aminomethyl-dihydrochloride derivative exhibits high polarity due to its ionic salt form, enhancing aqueous solubility compared to neutral analogs like the 4-chloro and tert-butyl derivatives .
  • Boronic acid analogs (e.g., CAS 1246761-84-1) are typically used in cross-coupling reactions but require anhydrous conditions due to moisture sensitivity .

Pharmaceutical Intermediates

  • Pyrrolopyridines are frequently used in APIs. For example, EP 2 585 462 B1 describes a related dihydrochloride salt (1-[4-(1H-benzimidazol-2-yloxy)phenyl]-3,3-dimethyl-pyrrolo[2,3-b]pyridin-2-one dihydrochloride) as a kinase inhibitor intermediate .
  • highlights a pyrrolo[2,3-b]pyridine boronic acid used in synthesizing chromen-4-one derivatives, demonstrating the scaffold’s versatility in complex molecule assembly .

Industrial Use

  • The target compound is listed alongside agrochemicals and APIs in ECHEMI’s catalog, indicating its role in diverse industries .
  • Combi-Blocks and PharmaBlock Sciences supply similar pyrrolopyridines as building blocks, underscoring their commercial demand .

Biological Activity

4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride (CAS Number: 1818847-61-8) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H10ClN3O
  • Molecular Weight : 199.64 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it interacts with the ATP-binding site of Janus kinase 3 (JAK3), which plays a critical role in cytokine signaling pathways related to immune responses and cancer progression .
  • Impact on Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by disrupting signaling pathways mediated by growth factors such as interleukins .

Table 1: Summary of Biological Activities

Activity TypeDescription
Anticancer Activity Inhibits proliferation of cancer cell lines (e.g., T cells) via JAK3 inhibition.
Enzyme Inhibition Acts as an inhibitor for kinases involved in signal transduction.
Cellular Effects Alters immune cell function by inhibiting cytokine-mediated responses.

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of pyrrole derivatives, this compound demonstrated significant activity against various cancer cell lines. The compound was found to induce apoptosis in T-cell lines through the inhibition of JAK3-mediated signaling pathways. The IC50 values for these effects were reported to be in the low micromolar range .

Case Study 2: Inhibition of Cytokine Signaling

Research has shown that this compound effectively inhibits T-cell activation by blocking the effects of interleukin signaling (IL-2 and IL-4). This inhibition leads to a decrease in T-cell proliferation and differentiation, suggesting potential applications in autoimmune diseases and transplant rejection scenarios .

Q & A

Q. What are the established synthetic routes for 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via ring-expansion reactions of pyrrolo[2,3-b]pyridine derivatives. For example, microwave-assisted cycloaddition of 3-substituted pyrrolo[2,3-b]pyridin-2(3H)-ones with sodium azide generates naphthyridinone derivatives, a structural analog class. Optimal conditions (e.g., 50°C in aqueous HCl for 2–3 hours) yield clear solutions and ~50–70% efficiency after crystallization . Hydrochloride salt formation typically involves adding 1.0 M HCl to the free base, followed by heating to 50°C to dissolve precipitates .

Q. How is the compound structurally characterized, and which analytical techniques are critical for confirming purity?

Key techniques include:

  • NMR spectroscopy : Assigns proton environments (e.g., aminomethyl protons at δ 3.2–3.5 ppm) and confirms the pyrrolopyridine core.
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 292.2 for C₁₂H₁₇N₃O·2HCl) .
  • PXRD and DSC : Ensure crystalline purity and detect polymorphic forms, critical for reproducibility in biological assays .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The dihydrochloride salt enhances aqueous solubility compared to the free base. Solubility in water is >50 mg/mL at pH 6.5 (buffered with ammonium acetate). Stability studies recommend storage at 2–8°C in desiccated, amber vials to prevent hygroscopic degradation .

Q. How is the compound typically formulated for in vitro assays, and what solvent systems avoid precipitation?

Use DMSO stock solutions (10–50 mM) diluted in buffered saline (pH 7.4) or cell culture media. For low solubility, co-solvents like PEG-400 (<1% v/v) or cyclodextrin inclusion complexes improve dispersion .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in ring-expansion reactions?

Yield improvements require:

  • Microwave optimization : Adjusting irradiation time (e.g., 30–60 minutes) and temperature (80–100°C) to enhance azide cycloaddition kinetics .
  • Catalytic acid : Trace HCl (0.1–0.5 eq.) accelerates intermediate imine formation while minimizing side reactions .
  • Crystallization screening : Use ethanol/water (3:1 v/v) for higher recovery of the dihydrochloride salt .

Q. What strategies resolve discrepancies in biological activity data between free base and dihydrochloride forms?

  • Counterion effects : Compare IC₅₀ values in assays buffered at pH 6.5 vs. 7.4 to assess protonation-state dependency .
  • Plasma protein binding assays : Use equilibrium dialysis to quantify free fraction differences due to chloride ion interactions .

Q. How can structure-activity relationship (SAR) studies be designed to probe the aminomethyl group’s role?

  • Analog synthesis : Replace the aminomethyl with carboxamide or tertiary amines (e.g., using PharmaBlock’s boronic acid intermediates for Suzuki couplings) .
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity changes upon substitution .

Q. What computational methods predict metabolic stability or off-target interactions for this scaffold?

  • Docking studies : Use PyMol or AutoDock to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
  • Machine learning : Train models on Pistachio/BKMS_METABOLIC datasets to predict hepatic clearance or reactive metabolite formation .

Q. How should researchers address contradictory cytotoxicity data across cell lines?

  • Redox profiling : Measure intracellular glutathione levels to assess oxidative stress contributions .
  • P-glycoprotein inhibition assays : Co-administer verapamil to determine efflux pump involvement in resistance .

Q. What in vivo pharmacokinetic parameters must be prioritized for preclinical studies?

  • Oral bioavailability : Conduct cassette dosing in rodents with LC-MS/MS quantification (LOQ < 1 ng/mL) .
  • Brain penetration : Calculate logBB values (brain/plasma ratio) using MDCK-mdr1 cell monolayers .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature50–60°C↑↑
HCl Concentration1.0–1.5 M
Microwave Time2.5–3.5 hours↑↑

Q. Table 2. Analytical Validation Criteria

TechniqueAcceptance CriteriaReference
¹H NMRδ 7.2–8.1 (pyridine)
HPLC Purity≥95% (214 nm)
PXRDMatch simulated

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride
Reactant of Route 2
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride

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